An In-depth Technical Guide to Diethyl 2-benzylsuccinate

An In-depth Technical Guide to Diethyl 2-benzylsuccinate

Abstract: This document provides a comprehensive technical overview of Diethyl 2-benzylsuccinate, a key diester intermediate in organic synthesis. It details the compound's fundamental physicochemical properties, established synthesis protocols, analytical characterization methods, and significant applications, particularly within the fields of medicinal chemistry and materials science. This guide is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this versatile chemical building block.

Introduction and Chemical Identity

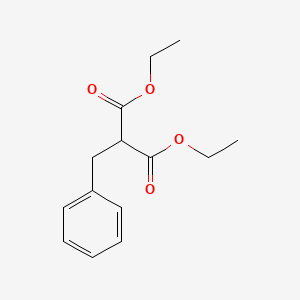

Diethyl 2-benzylsuccinate, also known as diethyl 2-benzylbutanedioate, is a dicarboxylic acid ester. Its structure, featuring a succinate backbone with a benzyl substituent at the α-position and two ethyl ester groups, makes it a valuable precursor for the synthesis of more complex molecules. Its utility is particularly noted in the creation of heterocyclic compounds and derivatives of succinic acid, which are prevalent in numerous biologically active molecules.

The compound is identified by the Chemical Abstracts Service (CAS) number 79909-18-5 .[1][2][3] Its molecular structure and identity are fundamental to understanding its reactivity and applications.

Caption: Chemical Structure of Diethyl 2-benzylsuccinate

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for its application in synthesis, including planning for reaction conditions, purification, and storage. The properties of Diethyl 2-benzylsuccinate are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | diethyl 2-benzylbutanedioate | [2] |

| CAS Number | 79909-18-5 | [1][3] |

| Molecular Formula | C₁₅H₂₀O₄ | [1][2] |

| Molecular Weight | 264.32 g/mol | [1][2] |

| Appearance | Colorless Liquid | [4] |

| Boiling Point | ~217 °C (Predicted) | [4] |

| Density | ~1.081 g/mL (Analogous compound) | [5] |

| Solubility | Soluble in organic solvents like ethyl acetate and DMSO. | [1] |

| Stability | Stable under normal conditions. | [4] |

Synthesis and Reactivity

The synthesis of Diethyl 2-benzylsuccinate is most commonly achieved through reactions that form carbon-carbon bonds, such as the Stobbe condensation or Michael addition, followed by decarboxylation. One well-documented method involves the decarboxylation of Triethyl 3-phenylpropane-1,2,2-tricarboxylate.

Synthesis via Decarboxylation

This pathway provides a high-yield route to the target compound. The selection of a high-boiling point solvent like DMSO and a salt like lithium chloride is crucial.

Causality Behind Experimental Choices:

-

Dimethyl sulfoxide (DMSO): Its high boiling point (~189 °C) allows the reaction to be conducted at the necessary high temperature (160 °C) to facilitate decarboxylation.

-

Lithium Chloride (LiCl): Acts as a crucial agent in the Krapcho decarboxylation mechanism. The chloride ion attacks the ethyl group of the ester, leading to the formation of an intermediate that readily loses CO₂.

-

High Temperature (160 °C): Provides the thermal energy required to overcome the activation barrier for the decarboxylation reaction.

Detailed Experimental Protocol

The following protocol is adapted from established chemical literature for the synthesis of Diethyl 2-benzylsuccinate.[1]

Materials:

-

Triethyl 3-phenylpropane-1,2,2-tricarboxylate

-

Dimethyl sulfoxide (DMSO)

-

Lithium chloride (LiCl)

-

Water

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Triethyl 3-phenylpropane-1,2,2-tricarboxylate (10 mmol) in 20 mL of DMSO.

-

Addition of Reagents: Add lithium chloride (25 mmol) and water (20 mmol) to the solution.

-

Heating: Heat the reaction mixture to 160 °C and maintain this temperature overnight with stirring.

-

Quenching: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and quench by adding a large volume of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash once with a saturated brine solution to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by column chromatography on silica gel to obtain pure Diethyl 2-benzylsuccinate. A yield of approximately 87% can be expected.[1]

Caption: Synthesis Workflow for Diethyl 2-benzylsuccinate.

Analytical Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester groups (a triplet around 1.2-1.3 ppm for the CH₃ and a quartet around 4.1-4.2 ppm for the OCH₂). The protons of the succinate backbone (CH and CH₂) and the benzyl group's CH₂ would appear as multiplets in the 2.5-3.5 ppm range. The aromatic protons of the benzyl ring would be observed as a multiplet around 7.1-7.3 ppm.[6][7]

-

¹³C NMR: The carbon NMR would display signals for the carbonyl carbons of the ester groups around 170-175 ppm. The carbons of the ethyl groups would appear at ~14 ppm (CH₃) and ~60 ppm (OCH₂). The aliphatic carbons of the backbone and the benzylic CH₂ would resonate in the 35-55 ppm range. Aromatic carbons would be found between 125-140 ppm.[6][8]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to its molecular weight (264.32). Common fragmentation patterns would include the loss of an ethoxy group (-45 Da) and the formation of a stable benzyl cation (m/z = 91).[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong C=O stretching absorption for the ester groups, typically found around 1730 cm⁻¹. C-H stretching vibrations for both aliphatic and aromatic protons will also be present.[6][7]

Applications in Research and Drug Development

Diethyl 2-benzylsuccinate serves as a versatile intermediate. Its derivatives, particularly benzylsuccinic acids, are of significant interest in medicinal chemistry.

-

Enzyme Inhibition: 2-Benzylsuccinic acid is a known inhibitor of carboxypeptidase A and Nna1 (a cytosolic carboxypeptidase).[9] This inhibitory activity makes its derivatives, which can be synthesized from the diethyl ester, valuable tools for studying neuropathic pain and other neurological conditions.[9]

-

Precursor for Biologically Active Molecules: The succinate core is a common motif in natural products and pharmaceuticals. Diethyl 2-benzylsuccinate can be used as a starting material for synthesizing complex heterocyclic structures or as a building block in the total synthesis of natural products.

-

Anaerobic Biodegradation Research: Benzylsuccinate is a key intermediate in the anaerobic degradation of toluene by certain bacteria.[10][11] Synthesizing labeled versions of Diethyl 2-benzylsuccinate can provide valuable probes for studying these unique metabolic pathways. The ester form allows for easier purification and handling before hydrolysis to the active acid form for biological assays.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions are imperative. While specific toxicity data for Diethyl 2-benzylsuccinate is limited, information from analogous compounds like diethyl succinate and other esters provides a basis for safe handling guidelines.[4][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[13][14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4][15] Avoid contact with skin, eyes, and clothing.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[4]

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[15]

-

Skin Contact: Wash off immediately with plenty of soap and water while removing contaminated clothing.[15]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek medical attention.[4]

-

References

-

PubChem. (n.d.). Diethyl 2-benzylpropanedioate. Retrieved from [Link]

-

Beller, H. R., & Spormann, A. M. (1998). Analysis of the Novel Benzylsuccinate Synthase Reaction for Anaerobic Toluene Activation Based on Structural Studies of the Product. Journal of Bacteriology, 180(20), 5454–5457. Retrieved from [Link][10]

-

ChemBK. (2024). Diethyl 2-acetylsuccinate. Retrieved from [Link][5]

-

PubChem. (n.d.). Diethyl 2-hydroxy-3-methylsuccinate. Retrieved from [Link]

-

Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link][7]

-

ResearchGate. (n.d.). Batch chemoenzymatic synthesis of diethyl succinate (2a) by varying the concentration and temperature. Retrieved from [Link]

-

Leutwein, C., & Heider, J. (2019). A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli. International Journal of Molecular Sciences, 20(21), 5493. Retrieved from [Link][11]

-

PubChem. (n.d.). (R)-2-Benzylsuccinic acid. Retrieved from [Link]

-

Crasto, A. M. (2014). Diethyl benzylmalonate, IR, NMR, Mass. New Drug Approvals. Retrieved from [Link][6]

-

Royal Society of Chemistry. (n.d.). Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. Retrieved from [Link]

Sources

- 1. diethyl 2-benzylsuccinate synthesis - chemicalbook [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. diethyl 2-benzylsuccinate | 79909-18-5 [chemicalbook.com]

- 4. fishersci.nl [fishersci.nl]

- 5. chembk.com [chembk.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. diethyl benzylphosphonate(1080-32-6) 13C NMR [m.chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Analysis of the Novel Benzylsuccinate Synthase Reaction for Anaerobic Toluene Activation Based on Structural Studies of the Product - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]